molecular formula C26H27N5O2 B1662482 Vilazodone CAS No. 163521-12-8

Vilazodone

Cat. No.: B1662482
CAS No.: 163521-12-8
M. Wt: 441.5 g/mol
InChI Key: SGEGOXDYSFKCPT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Vilazodone is an antidepressant agent that primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior.

Mode of Action

This compound selectively inhibits serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to this compound being referred to as a Selective Partial Agonist and Reuptake Inhibitor (SPARI) .

Biochemical Pathways

It is known that this compound increases serotonin levels in the brain by inhibiting the reuptake of serotonin . This activity, combined with its partial agonist action on 5HT-1A receptors, is associated with antidepressive activity . Additionally, this compound has been shown to regulate the SRC/MAPK signaling pathway, which may facilitate certain cellular processes .

Pharmacokinetics

This compound’s bioavailability is 72% when taken with food . This suggests that food intake can significantly impact the drug’s absorption and overall effectiveness. The peak plasma concentrations of this compound are usually achieved within approximately 4-5 hours after oral administration . This compound is extensively metabolized in the liver, principally by the CYP3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to increase serotonin levels in the brain and its partial agonist action on 5HT-1A receptors . These actions are believed to contribute to this compound’s antidepressant effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability and effectiveness are optimized when it is taken with food . Additionally, the drug’s metabolism can be affected by factors that influence liver function, as this compound is extensively metabolized in the liver .

Future Directions

While Vilazodone has been approved for treating major depressive disorder, there are still important gaps in the clinical evidence base with this compound . Hypothesized differences in efficacy and adverse effects between other antidepressants and this compound based on its multimodal mechanism of action have not been comprehensively demonstrated in clinical studies and its effectiveness as a continuation- or maintenance-phase therapeutic is not yet established . Therefore, future research is needed to address these gaps and further understand the potential of this compound in treating major depressive disorder.

Preparation Methods

Vilazodone can be synthesized through several routes. One method involves the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under the catalysis of isobutyl-aluminum chloride, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Another method uses 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in an overall yield of 24% and 99% purity . Industrial production methods often involve the use of environmentally friendly reagents and scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

Vilazodone undergoes various chemical reactions, including nucleophilic substitution and reduction. Common reagents used in these reactions include potassium carbonate in dimethylformamide and sodium borohydride in trifluoroacetic acid. Major products formed from these reactions include intermediates such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide .

Properties

IUPAC Name

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEGOXDYSFKCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870086
Record name Vilazodone
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Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vilazodone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015637
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Solubility

1.23e-01 g/L
Record name Vilazodone
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Mechanism of Action

Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors. The exact mechanism for how these effects translate to its antidepressant effects are not known, though there is an association between these effects and antidepressive activity., Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT) reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic activity comparable to the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.) dose-dependently displaced in vivo [3H]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo. Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause a 2-fold increase in extracellular 5-HT but no change in noradrenaline or dopamine levels in frontal cortex of freely moving rats. In contrast, administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.), produced no increase in cortical 5-HT whilst increasing noradrenaline and dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT levels (but no change in noradrenaline or dopamine levels) was observed after combination of the 5-HT(1A) receptor antagonist, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamide) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary, vilazodone behaved as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo vilazodone induced a selective increase in extracellular levels of 5-HT in the rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in combination with paroxetine., The mechanism of the antidepressant effect of vilazodone is not fully understood but is thought to be related to its enhancement of serotonergic activity in the CNS through selective inhibition of serotonin reuptake. Vilazodone is also a partial agonist at serotonergic 5-HT1A receptors; however, the net result of this action on serotonergic transmission and its role in vilazodone's antidepressant effect are unknown., The recently approved antidepressant vilazodone, a serotonin (5-HT)1A receptor partial agonist/selective 5-HT reuptake inhibitor offers new possibilities to study the underlying mechanisms of depression pharmacotherapy and of 5-HT augmenting antidepressants. ... 5-HT levels /were measured/ in two subregions of the rat prefrontal cortex by microdialysis, and 5-hydroxytryptophan (5-HTP) accumulation and tissue 5-HT concentrations ex vivo. Vilazodone-induced maximal 5-HT levels were similar in the medial and the lateral cortex and were up to sixfold higher than those induced by paroxetine, citalopram, or fluoxetine tested in parallel. Depolarization/autoreceptor-insensitive 5-HT release by vilazodone could be excluded. The citalopram (1 uM, locally infused)-induced increase of 5-HT was further increased by vilazodone (1 mg/kg i.p.), but not by citalopram (10 mg/kg i.p.). Unlike fluoxetine, vilazodone-induced extracellular 5-HT output was not potentiated by cotreatment with the 5-HT1A receptor blocker N-[2-(4-{2-methoxyphenyl}-1-piperazinyl)-ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635). In contrast to fluoxetine, vilazodone exhibited intrinsic 5-HT1A agonist activity: it reduced, similar to (+/-)-8-hydroxy-2-(dipropylamino)-tetralin (8-OH-DPAT), 5-HTP accumulation in striatum and n. raphe of reserpinized rats. Hence, vilazodone's agonistic actions must be 5-HT1A receptor-related since endogenous 5-HT is lacking in the reserpine-depleted animal. In spite of high intrinsic 5-HT1A activity in reserpinized rats, the net effect of vilazodone at release-regulating 5-HT1A autoreceptors must be inhibitory, leading to markedly increased 5-HT output. Another possibility is that vilazodone rapidly desensitizes autoinhibitory 5-HT1A receptors by an unknown mechanism., This study examined the effect of vilazodone, a combined serotonin (5-HT) reuptake inhibitor and 5-HT(1A) receptor partial agonist, paroxetine and fluoxetine on the sensitivity of 5-HT(1A) autoreceptors of serotonergic dorsal raphe nucleus neurons in rats. These effects were assessed by determining the intravenous dose of (+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT) required to suppress the basal firing rate of these neurons by 50% (ID50) in anesthetized rats using in vivo electrophysiology. 5-HT uptake inhibition was determined by the ability of the compounds to reverse (+/-)-p-chloroamphetamine (PCA)-induced rat hypothalamic 5-HT depletion ex vivo. Acute vilazodone administration (0.63 and 2.1 umol/kg, s.c.), compared with vehicle, significantly increased (2-3-fold) the ID50 of 8-OH-DPAT at 4 hr, but not 24 hr after administration. Subchronic administration (3 days) significantly increased the ID50 value at 4 hr (3-4-fold) and at 24 hr (approximately 2-fold). In contrast, paroxetine and fluoxetine at doses that were supramaximal for 5-HT uptake inhibition did not significantly alter the ID50 value of 8-OH-DPAT after acute or subchronic administration. Vilazodone antagonized the action of PCA 3.5 hr and 5 hr after a single dose (ID50 1.49 and 0.46 umol/kg, s.c., respectively), but was inactive 18 hr post-administration, corroborating the electrophysiological results at 24 hr following acute administration. The results are consistent with the concept of rapid and, following repeated treatment, prolonged inhibition of 5-HT(1A) autoreceptors by vilazodone. This effect could occur by either direct interaction with, or desensitization of, these receptors, an effect which cannot be ascribed to vilazodone's 5-HT reuptake inhibiting properties.
Record name Vilazodone
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Record name Vilazodone
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Color/Form

Solid from ethyl acetate

CAS No.

163521-12-8
Record name Vilazodone
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Record name VILAZODONE
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Record name Vilazodone
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Record name Vilazodone
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Melting Point

MP: 227-279 °C /Vilazodone hydrochloride/
Record name Vilazodone
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Synthesis routes and methods I

Procedure details

10 g of 1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine dihydrochloride Form XII are dispersed in 1 l water. After stirring for 48 hours the crystals are recovered by filtration, and drying in vacuo to constant weight at room temperature leads to 1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine hydrochloride hydrate of Form V.
Name
1-[4-(5-cyanoindol-3-yl)butyl]-4-(2-carbamoyl-benzofuran-5-yl)-piperazine dihydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
XII
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0 (± 1) mol
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reactant
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1 L
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solvent
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Synthesis routes and methods II

Procedure details

8.6 g of 1-[4-(5-cyanoindol-3-yl)butyl]4-(2-carbamoyl-benzofuran-5-yl)-piperazine is dissolved in tetrahydrofuran and 19.4 ml 1N hydrochloric acid and 7.4 ml water are added within 30 minutes to this solution at 35-37° C. After stirring of five hours, precipitation occurs and suction filtration is effected. Drying in vacuo at room temperature to constant weight leads to the solvate of 1-[4-(5-cyanoindol-3-yl)butyl]4-(2-carbamoyl-benzofuran-5-yl)-piperazine hydrochloride with tetrahydrofuran of Form X which present the x-ray diffraction spectrum of FIG. 15.
Quantity
8.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Similar process for the preparation of vilazodone is also reported in Journal of Medicinal Chemistry, 2004, Vol. 47, No. 19, pages 4684-4692 (hereinafter referred to as the ‘JMC article’). As per the process reported in the JMC article (see column-1 of Page No. 4690), the vilazodone is prepared by reacting 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]benzofuran-2-carboxylic acid with 2-chloro-1-methylpyridinium iodide in the presence of N-methylpyrrolidone to produce a reaction mass, followed by drop wise addition of ethyldiisopropyl amine while introducing ammonia gas and subsequent work up to produce vilazodone. The resulting vilazodone free base is then converted into its hydrochloride salt by dissolving vilazodone free base in hot 2-propanol to form a solution, followed by slow addition of HCl-saturated 2-propanol at room temperature until complete precipitation occurs to yield vilazodone hydrochloride (Melting Point: 277-279° C.).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
hydrochloride salt
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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